Trimethylsilyl 2-methylbenzoate

Description

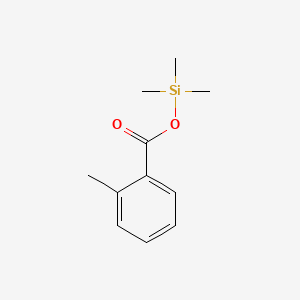

Trimethylsilyl 2-methylbenzoate is a silyl ester derivative of 2-methylbenzoic acid, characterized by the substitution of a trimethylsilyl (TMS) group at the carboxylate oxygen. This compound is primarily utilized in organic synthesis as a protecting group for carboxylic acids due to its stability under basic conditions and ease of removal under mild acidic hydrolysis . Its structure combines the steric bulk of the TMS group with the electron-donating methyl substituent on the benzyl ring, influencing both reactivity and physical properties.

Properties

CAS No. |

55557-15-8 |

|---|---|

Molecular Formula |

C11H16O2Si |

Molecular Weight |

208.33 g/mol |

IUPAC Name |

trimethylsilyl 2-methylbenzoate |

InChI |

InChI=1S/C11H16O2Si/c1-9-7-5-6-8-10(9)11(12)13-14(2,3)4/h5-8H,1-4H3 |

InChI Key |

QWDJSIANUZLFHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Silylation of 2-Methylbenzoic Acid or Its Derivatives

One of the common approaches involves the silylation of 2-methylbenzoic acid derivatives such as 2-methylbenzyl alcohol or 2-methylbenzyl halides using chlorotrimethylsilane.

- Starting Materials: 2-methylbenzyl alcohol or 2-methylbenzyl bromide.

- Reagents: Chlorotrimethylsilane (trimethylchlorosilane), often in the presence of a base such as triethylamine or n-butyllithium.

- Solvent: Tetrahydrofuran (THF) or dichloromethane.

- Conditions: Low temperature (0–25 °C), inert atmosphere (nitrogen or argon).

- Mechanism: The hydroxyl or halide group is replaced by the trimethylsilyl group via nucleophilic substitution or deprotonation followed by silylation.

This method is supported by the synthesis of related compounds such as o-[(trimethylsilyl)methyl]benzyl alcohol from 2-methylbenzyl alcohol using n-butyllithium and chlorotrimethylsilane, as reported in the Journal of Organic Chemistry.

Grignard Reagent Route via Chloromethyl Trimethylsilane Intermediates

A patented method describes the preparation of 2-(trimethylsilyl)ethoxymethyl chloride intermediates, which can be adapted for preparing trimethylsilyl benzoate derivatives:

- Step 1: Reaction of bromoethanol with paraformaldehyde under cold conditions (~10 °C) to form an intermediate.

- Step 2: Treatment with chlorotrimethylsilane or hydrogen chloride gas at temperatures below 25 °C to introduce the trimethylsilyl group.

- Step 3: Purification by rectification to obtain high-purity intermediates (>99%).

- Step 4: Formation of Grignard reagents from the intermediate, followed by reaction with chlorotrimethylsilane under reflux (~50 °C) for several hours.

- Step 5: Workup includes precipitation and distillation to isolate the final product.

This method emphasizes mild conditions, high purity, and stability of the product under alkaline conditions.

One-Pot Synthesis via Smiles Rearrangement and Base-Promoted Reactions

Recent advances include one-pot syntheses involving methyl benzoate derivatives and silyl amide bases such as lithium bis(trimethylsilyl)amide and potassium bis(trimethylsilyl)amide. These bases promote silylation and rearrangement reactions leading to diaryl acetylene derivatives, which can be precursors or analogs to trimethylsilyl benzoates.

- Reagents: LiN(SiMe3)2 and KN(SiMe3)2.

- Conditions: Mild heating, one-pot reaction.

- Advantages: High efficiency, fewer steps, and broad substrate scope.

Although this method is more indirect, it highlights the utility of trimethylsilyl reagents in aromatic ester functionalization.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Purity & Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Silylation of Benzyl Alcohol/Halide | 2-methylbenzyl alcohol or bromide | Chlorotrimethylsilane, n-BuLi or base | Low temp (0–25 °C), inert atmosphere | High purity, moderate to good yield | Straightforward, well-established | Requires handling of strong bases |

| Grignard Route via Chloromethyl Trimethylsilane | Bromoethanol, paraformaldehyde | Chlorotrimethylsilane, Mg, THF | Cold to reflux (10–50 °C), atmospheric pressure | >99% purity, good yield | High purity, scalable, stable product | Multi-step, requires Grignard expertise |

| One-Pot Smiles Rearrangement-Based | Methyl benzoate derivatives | LiN(SiMe3)2, KN(SiMe3)2 | One-pot, mild heating | Moderate yields (18–70%) | Efficient, fewer steps | More complex mechanism, indirect |

Summary Table of Key Preparation Parameters

| Parameter | Direct Silylation | Grignard Route | One-Pot Smiles Rearrangement |

|---|---|---|---|

| Temperature Range | 0 to 25 °C | 10 to 50 °C | Ambient to mild heating |

| Atmosphere | Inert (N2 or Ar) | Atmospheric pressure | Ambient |

| Reaction Time | Hours to overnight | Several hours reflux | Few hours |

| Purification | Chromatography or distillation | Rectification, precipitation | Workup and chromatography |

| Yield | Moderate to high | High (>99% purity intermediates) | Moderate (18–70%) |

| Scalability | Moderate | High | Moderate to low |

| Safety Considerations | Handling strong bases | Handling Grignard reagents | Handling strong silylamide bases |

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzoic acid trimethylsilyl ester undergoes various chemical reactions, including:

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 2-Methylbenzoic acid and trimethylsilanol.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylbenzoic acid trimethylsilyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2-methylbenzoic acid trimethylsilyl ester exerts its effects involves the formation of a stable ester bond between the carboxyl group of 2-methylbenzoic acid and the trimethylsilyl group. This ester bond can be cleaved under specific conditions, allowing for the controlled release of the parent acid and the trimethylsilyl group . The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Methyl 2-Methylbenzoate (M2MB)

Structural Differences :

- M2MB replaces the TMS group with a methyl ester (-COOCH₃), resulting in a simpler ester derivative.

Reactivity and Stability : - The TMS group in trimethylsilyl 2-methylbenzoate enhances volatility and reduces polarity compared to M2MB, making it advantageous in gas chromatography or vacuum distillation .

- Hydrolysis: TMS esters hydrolyze readily under acidic conditions (e.g., dilute HCl), whereas methyl esters require stronger acidic or basic conditions (e.g., NaOH/MeOH) for cleavage .

Electronic Effects :

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Functional Group Contrast :

- Compounds like metsulfuron methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) feature a sulfonylurea bridge and triazine moiety, conferring pesticidal activity .

- This compound lacks these bioactive groups, limiting its utility to synthetic chemistry rather than agrochemical applications.

Synthetic Applications : - While sulfonylurea derivatives are designed for herbicidal action, this compound serves as a transient protective group in multi-step syntheses, such as peptide coupling or polymer chemistry .

Methyl 2-[2-(Trimethylsilyl)ethynyl]benzoate

Structural Divergence :

- This compound () contains a TMS group attached to an ethynyl (-C≡C-) side chain at the 2-position of the benzoate, whereas this compound has the TMS directly esterified to the carboxylate.

Reactivity Implications : - The ethynyl-TMS group enables participation in click chemistry (e.g., Huisgen cycloaddition) or Sonogashira coupling, whereas this compound is more suited for carboxylate protection .

- Steric Effects: The ethynyl group introduces linear geometry, reducing steric hindrance compared to the ortho-methyl substituent in this compound .

Research Findings and Trends

- Electronic vs. Steric Effects : Studies on methyl benzoate derivatives () highlight that electron-donating groups like -CH₃ enhance nucleophilic aromatic substitution rates. However, the TMS group in this compound counterbalances this by introducing steric shielding, slowing such reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.